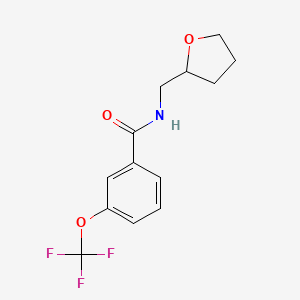
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide, also known as OTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
作用機序
The mechanism of action of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific enzymes and pathways that are involved in various cellular processes. For example, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and chromatin remodeling. By inhibiting HDACs, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can alter the expression of genes that are involved in cancer progression and inflammation. Additionally, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides in cells. By inhibiting PDEs, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can increase the levels of cyclic nucleotides, which can lead to various physiological effects, including vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, anti-inflammatory effects, and neuroprotective effects. In cancer cells, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to induce cell cycle arrest and apoptosis by altering the expression of genes that are involved in these processes. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the activity of specific enzymes that are involved in cancer progression, such as HDACs and PDEs. In inflammation, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to suppress the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Furthermore, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in lab experiments is its specificity towards specific enzymes and pathways, which can lead to more targeted and effective therapies. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have low toxicity and good pharmacokinetic properties, which can make it a promising candidate for drug development. However, one limitation of using N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, further studies are needed to fully understand the safety and efficacy of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide in humans.
将来の方向性
There are several future directions for research involving N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide. One area of interest is the development of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide-based therapies for cancer, inflammation, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide and its interaction with specific enzymes and pathways. Furthermore, the development of more efficient synthesis methods and formulations of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide can improve its potential as a therapeutic agent.
合成法
The synthesis of N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide involves a multi-step process that includes the reaction of 3-(trifluoromethoxy)benzoyl chloride with oxirane, followed by the addition of ammonia and subsequent reaction with 2-methylpropan-1-ol. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has shown potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways that are involved in cancer progression. In addition, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been found to possess anti-inflammatory properties by suppressing the production of inflammatory cytokines and chemokines. Furthermore, N-(Oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-10-4-1-3-9(7-10)12(18)17-8-11-5-2-6-19-11/h1,3-4,7,11H,2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXFZAKHQOPLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-3-(trifluoromethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)
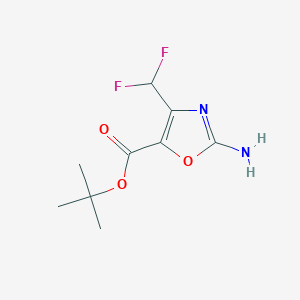
![N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2843231.png)
![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)
![4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile](/img/structure/B2843235.png)
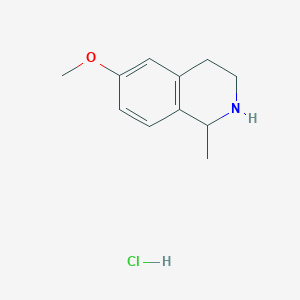
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)
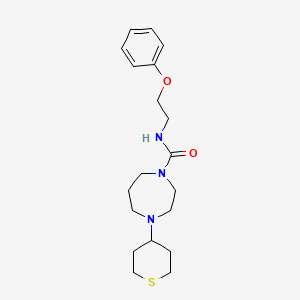
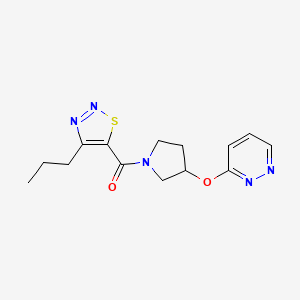
![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)
![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)
![2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2843247.png)
![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)
![N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2843249.png)